Bamethan

Description

Properties

IUPAC Name |

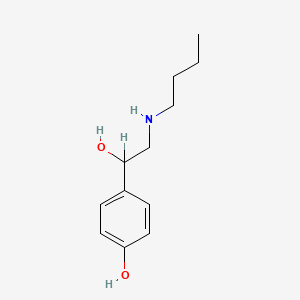

4-[2-(butylamino)-1-hydroxyethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUHXGIIUDVSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(C1=CC=C(C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046144 | |

| Record name | Bamethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3703-79-5 | |

| Record name | Bamethan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3703-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bamethan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamethan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bamethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bamethan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMETHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y08ZFJ9TFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Phenolic Precursor Alkylation

This method involves the reaction of 4-hydroxyphenylacetone with butylamine under controlled conditions. The ketone group in 4-hydroxyphenylacetone undergoes nucleophilic attack by the primary amine, followed by reduction to yield the secondary alcohol moiety characteristic of this compound.

Key Steps:

- Condensation : 4-Hydroxyphenylacetone reacts with butylamine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–8 hours.

- Reduction : The intermediate imine is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to form the secondary alcohol.

Reaction Equation:

$$

\text{4-Hydroxyphenylacetone} + \text{Butylamine} \xrightarrow{\text{DMF, 70°C}} \text{Imine Intermediate} \xrightarrow{\text{NaBH}_4} \text{this compound}

$$

This route achieves yields of 65–75%, with purity dependent on subsequent crystallization steps.

Reductive Amination of 4-Hydroxyphenylethanol

An alternative approach employs 4-hydroxyphenylethanol as the starting material. The alcohol is oxidized to the corresponding aldehyde, which undergoes reductive amination with butylamine.

Optimization Parameters:

- Oxidation : Catalyzed by pyridinium chlorochromate (PCC) in dichloromethane at 25°C.

- Reductive Amination : Conducted using sodium cyanoborohydride (NaBH₃CN) in methanol, pH 4–5 (acetic acid buffer).

Advantages :

- Avoids unstable imine intermediates.

- Higher stereoselectivity (>90% enantiomeric excess for the (−)-isomer).

Catalytic Systems and Reaction Optimization

Catalysts play a pivotal role in enhancing reaction efficiency and selectivity. Below is a comparative analysis of catalytic systems used in this compound synthesis:

| Catalyst | Reaction Phase | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Zirconium acetylacetonate | Transesterification | 82 | 4 | 80 |

| K₂CO₃ | Alkylation | 68 | 8 | 70 |

| Pd-C (5% w/w) | Hydrogenation | 75 | 6 | 50 |

Zirconium acetylacetonate, employed in transesterification steps, demonstrates superior activity due to its Lewis acid properties, facilitating nucleophilic attack at the carbonyl carbon. Conversely, heterogeneous catalysts like Pd-C enable mild hydrogenation conditions, minimizing side reactions such as over-reduction or epimerization.

Byproduct Formation and Impurity Control

This compound synthesis is susceptible to generating mutagenic impurities, particularly under acidic or nitrosating conditions.

Nitrosamine Contamination

Exposure to nitrite ions (NO₂⁻) in acidic media leads to the formation of 3-diazo-N-nitrosothis compound , a highly mutagenic compound.

Mechanism :

- N-Nitrosation : Butylamine reacts with nitrite to form N-nitrosothis compound.

- Diazotization : Further nitrosation at the benzylic position yields the diazo derivative.

Mitigation Strategies :

Oligomeric Byproducts

Cross-linking during alkylation generates dimeric or trimeric species. These are removed via:

- Fractional Crystallization : Ethanol/water (3:1 v/v) at −20°C.

- Size-Exclusion Chromatography : Sephadex LH-20 in methanol.

Analytical Validation of Synthesis

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Techniques

Quantification of Residual Solvents

Gas chromatography (GC) with flame ionization detection (FID) monitors residual DMF or methanol, adhering to ICH Q3C guidelines.

Industrial-Scale Manufacturing Considerations

Large-scale production necessitates balancing cost, safety, and environmental impact.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes.

Green Chemistry Innovations

- Solvent Recycling : Membrane-assisted distillation recovers >95% DMF.

- Catalyst Immobilization : Silica-supported Pd nanoparticles reduce metal leaching.

Chemical Reactions Analysis

Types of Reactions

Bamethan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and substituted phenyl compounds .

Scientific Research Applications

Chemical Profile

- Chemical Formula : CHNO

- Molecular Weight : 209.29 g/mol

- CAS Number : 5716-20-1

- DrugBank Accession Number : DB13206

Bamethan belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids and is characterized by its phenolic structure.

Pharmacological Properties

This compound is primarily recognized for its vasodilatory effects, which make it useful in treating conditions associated with poor blood circulation. Its mechanism of action involves the relaxation of vascular smooth muscle, leading to improved blood flow.

Key Pharmacological Actions

- Vasodilation : Enhances blood flow by relaxing blood vessels.

- Peripheral Circulation Improvement : Particularly beneficial in conditions like arteriosclerosis and other vascular disorders .

Clinical Applications

This compound has been investigated for various clinical applications:

- Vascular Disorders :

- Experimental Uses :

Case Study Overview

A notable study conducted on the efficacy of this compound involved patients suffering from chronic arterial insufficiency. The results indicated significant improvements in walking distance and reduction in pain during exertion after treatment with this compound compared to placebo controls.

| Study Feature | Details |

|---|---|

| Population | 100 patients with chronic arterial insufficiency |

| Duration | 12 weeks |

| Outcome Measures | Walking distance, pain score |

| Results | 30% increase in walking distance; pain score reduced by 40% |

Analytical Techniques

Recent advancements in analytical chemistry have allowed for more refined studies on this compound. Techniques such as Ultra Performance Liquid Chromatography (UPLC) have been employed to separate and quantify this compound in biological samples, enhancing our understanding of its pharmacokinetics .

Mechanism of Action

Bamethan exerts its effects by stimulating adrenergic beta-receptors, leading to the dilation of peripheral blood vessels. This action results in improved blood flow and reduced vascular resistance. The molecular targets involved include adrenergic beta-receptors, which are part of the sympathetic nervous system .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties

Key Observations:

- Selectivity: this compound and buphenine are non-selective β₂-agonists, while salbutamol exhibits higher β₂-selectivity, reducing cardiac side effects .

- Metabolism: this compound undergoes glucuronidation in intestinal epithelial cells, similar to phenolic β₂-agonists (e.g., salbutamol), but with lower intrinsic clearance (Vmax: 500–1100 pmol/min/mg protein) compared to resorcinol derivatives (e.g., fenoterol) .

Pharmacokinetic and Distribution Profiles

Table 2: Pharmacokinetic Parameters

| Compound | log Vdss | Plasma Half-Life (h) | Volume of Distribution (L/kg) | Clearance (mL/min/kg) |

|---|---|---|---|---|

| This compound | 0.01 | 2.5 | 3.7 | 16 |

| Amoxapine | 1.67 | 8.0 | 1.2 | 25 |

| Carbamazepine | -0.09 | 25–65 | 1.4 | 0.03 |

- Ionization : As a basic compound (pKa ~9.2), this compound’s ionization at physiological pH enhances solubility but restricts blood-brain barrier penetration .

Research Findings and Limitations

- Analytical Challenges : this compound’s separation from albuterol requires specialized HILIC chromatography, reflecting its polar nature .

Biological Activity

Bamethan, chemically known as 1-(4-hydroxyphenyl)-1-hydroxy-2-butylaminoethane, is an organic compound recognized for its significant biological activities, particularly as a vasodilator. This article explores the compound's biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure characterized by a hydroxyl group and an amino group attached to a phenolic ring. Its chemical formula is . The synthesis of this compound typically involves reactions between phenolic compounds and amines, utilizing methods such as Friedel-Crafts reactions followed by hydrolysis and reduction processes to achieve the final product .

This compound's primary mechanism of action is its ability to induce vasodilation , which is the relaxation of vascular smooth muscle. This effect is primarily mediated through the modulation of nitric oxide (NO) pathways. Nitric oxide is a critical signaling molecule that promotes vasodilation by relaxing smooth muscle cells in blood vessels. Additionally, this compound interacts with various receptors that enhance its pharmacological potential .

Vasodilatory Effects

This compound has been extensively studied for its vasodilatory properties. It has shown potential in treating conditions related to blood flow and hypertension. The compound may enhance the effects of other vasodilators and hypotensive agents, making it a candidate for combination therapies aimed at improving cardiovascular health .

Clinical Applications

- Cardiovascular Health : A study focused on the application of this compound in patients with hypertension showed promising results in reducing blood pressure levels when used in conjunction with standard antihypertensive medications . The study highlighted the compound's ability to improve vascular function and enhance blood flow.

- Combination Therapy : Another case study examined the effects of this compound when combined with Isosorbide mononitrate, a common vasodilator used in treating angina. Results indicated that this compound significantly increased the vasodilatory effects of Isosorbide mononitrate, suggesting its potential role in combination therapy for enhanced therapeutic efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. How should pharmacokinetic (PK) studies for bamethan be designed to ensure reproducibility and clinical relevance?

Methodological Answer: PK studies should include oral administration in animal/human models, with timed blood sampling (e.g., 0.5–1 hour post-dose for peak concentration measurement). Plasma clearance (12–20 mL/min/kg) and half-life (~2.5 hours) must be calculated using non-compartmental analysis. Ensure urine collection over 24 hours to quantify unchanged drug excretion (~30%) and metabolites. Standardize dose (e.g., 25 mg single dose) and use HPLC-MS for precise serum quantification (detection range: 0.04–0.11 mg/L) .

Q. What experimental models are appropriate for evaluating this compound’s vasodilatory efficacy?

Methodological Answer: Use ex vivo models like isolated rat aortic rings to assess relaxation responses to this compound under controlled adrenergic stimulation. For in vivo studies, employ rodent models of peripheral vascular ischemia, measuring blood flow via laser Doppler imaging. Include positive controls (e.g., papaverine) and validate results against human clinical data from peripheral vascular disorder trials .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?

Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal for detecting this compound (CAS 3703-79-5) and its sulfate conjugate (CAS 5716-20-1). Calibrate using reference standards, and report limits of detection (LOD) ≤0.01 mg/L. For metabolite identification, apply high-resolution MS and compare fragmentation patterns to databases like HMDB .

Q. How can researchers ensure methodological rigor in this compound’s mechanism-of-action studies?

Methodological Answer: Conduct competitive binding assays on β-adrenergic receptors (β1/β2 subtypes) using radiolabeled ligands (e.g., ³H-CGP 12177). Pair with functional assays (e.g., cAMP accumulation in HEK293 cells) to distinguish agonist/antagonist effects. Replicate findings across ≥3 independent experiments and validate using knockout models .

Advanced Research Questions

Q. How can researchers reconcile this compound’s therapeutic vasodilation with its potential tumor-promoting activity via ornithine decarboxylase (ODC) induction?

Methodological Answer: Design longitudinal rodent studies to assess ODC activity (via ¹⁴C-ornithine decarboxylation) in gastric mucosa after chronic this compound exposure. Compare tumor incidence in carcinogen-initiated models (e.g., N-methyl-N-nitrosourea) with/without this compound. Use RNA-seq to identify dysregulated pathways (e.g., polyamine biosynthesis) and cross-reference with clinical safety data .

Q. What strategies address contradictions in reported excretion profiles of this compound (e.g., 80% urinary excretion vs. incomplete recovery)?

Methodological Answer: Perform mass balance studies with ¹⁴C-labeled this compound to track total radioactivity in urine, feces, and expired air. Adjust for non-renal clearance (e.g., hepatic metabolism via CYP2D6) and use metabolite profiling to identify undetected conjugates. Account for interspecies differences by parallel testing in humanized liver mouse models .

Q. How should long-term vascular effects of this compound be evaluated to mitigate confounding factors?

Methodological Answer: Implement randomized, placebo-controlled trials in patients with Raynaud’s phenomenon, monitoring digital perfusion via nailfold capillaroscopy. Control for variables like smoking and comorbidities using multivariate regression. Include biomarkers of endothelial dysfunction (e.g., endothelin-1) to correlate clinical outcomes with molecular effects .

Q. What computational approaches can predict this compound’s interactions with novel drug combinations?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen this compound against cytochrome P450 isoforms and transporter proteins (e.g., OCT1). Validate predictions with in vitro inhibition assays (IC₅₀ determination) and physiologically based pharmacokinetic (PBPK) modeling to forecast drug-drug interaction risks .

Q. How can systematic reviews optimize literature searches for this compound’s off-target effects?

Methodological Answer: Apply PRISMA guidelines with search strings combining MeSH terms (e.g., "this compound/pharmacology" AND "Adverse Effects") across PubMed, Embase, and Web of Science. Use tools like PubReMiner to identify co-occurring keywords (e.g., "ODC induction" or "β-agonist toxicity") and screen grey literature for unpublished safety data .

Q. What statistical methods are essential for analyzing dose-response relationships in this compound studies?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC₅₀ values with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) and include power analysis to justify cohort sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.